molecular formula C12H15N3O B13592290 3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol

3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol

Cat. No.: B13592290
M. Wt: 217.27 g/mol
InChI Key: YCEKIJVAWRNLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and reducing agent. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The presence of the pyrazole ring and functional groups allows for versatile interactions with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol is unique due to the combination of the pyrazole ring with both amino and hydroxyl functional groups

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-amino-3-(1-phenylpyrazol-4-yl)propan-1-ol

InChI

InChI=1S/C12H15N3O/c13-12(6-7-16)10-8-14-15(9-10)11-4-2-1-3-5-11/h1-5,8-9,12,16H,6-7,13H2

InChI Key

YCEKIJVAWRNLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.